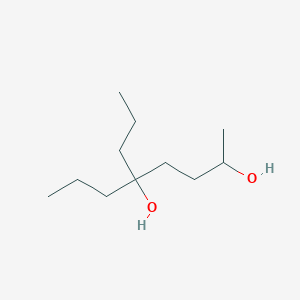

5-Propyl-2,5-octanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propyloctane-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-4-7-11(13,8-5-2)9-6-10(3)12/h10,12-13H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXTOWSNSTUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CCC(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Propyl 2,5 Octanediol

Retrosynthetic Analysis and Strategic Disconnections for Branched Diol Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ub.edu For a branched diol like 5-Propyl-2,5-octanediol, several strategic disconnections can be envisioned to simplify the structure. The primary goal is to break down the complex target into manageable precursors, which can be reassembled through known and reliable chemical reactions. ub.eduajrconline.org

Key disconnections for this compound include:

C-C Bond Disconnections: Breaking carbon-carbon bonds adjacent to the hydroxyl-bearing carbons is a common strategy. This approach often leads to carbonyl compounds (ketones or aldehydes) and organometallic reagents. For this compound, disconnecting the C5-propyl bond and the C2-methyl bond suggests precursors like a diketone and organometallic reagents. A disconnection between C4 and C5 points towards an epoxide and an organocuprate, or a hydroxy-ketone that could be formed via an aldol (B89426) reaction.

C-O Bond Disconnections: While less common for initial analysis, disconnecting the carbon-oxygen bonds leads back to the carbon skeleton. This implies that the diol functionality is installed late in the synthesis, typically from an alkene precursor. This strategy points towards olefin functionalization reactions like dihydroxylation or a two-step hydroboration-oxidation sequence.

These primary disconnections give rise to three major synthetic strategies, which will be explored in the subsequent sections:

Construction of the carbon skeleton using carbon-carbon bond-forming reactions.

Formation of a hydroxy-carbonyl precursor via aldol-type condensations, followed by reduction.

Functionalization of a pre-existing olefin scaffold.

**2.2. Carbon-Carbon Bond Forming Reactions for Diol Construction

One of the most powerful methods for constructing tertiary alcohols involves the addition of organometallic reagents to carbonyl compounds. This approach can be adapted to synthesize this compound by reacting a suitable precursor with Grignard or organolithium reagents.

A plausible route involves the sequential addition of two different organometallic reagents to a keto-ester, such as ethyl 4-oxohexanoate.

The first step would be the addition of a propyl Grignard reagent (propylmagnesium bromide) to the ketone carbonyl.

The second step would involve the addition of an excess of a methyl Grignard reagent (methylmagnesium bromide), which would attack the ester functionality to generate the tertiary alcohol at the C2 position.

Alternatively, one could start with a diketone like 2,5-octanedione. The challenge here would be the selective addition of a propyl Grignard reagent to only one of the ketone groups, which would require the use of a protecting group for one of the carbonyls.

These reactions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). scribd.com The intermediate alkoxide is then protonated during an aqueous workup to yield the final diol. youtube.com

| Precursor | Reagent 1 | Reagent 2 | Solvent | Product |

| Ethyl 4-oxohexanoate | Propylmagnesium bromide | Methylmagnesium bromide | THF | This compound |

| 2,5-Octanedione (monoprotected) | Propylmagnesium bromide | Deprotection, then Methylmagnesium bromide | Diethyl Ether | This compound |

This table illustrates potential pathways using organometallic additions.

Aldol condensations are fundamental carbon-carbon bond-forming reactions that create β-hydroxy carbonyl compounds. wikipedia.orglibretexts.org While the direct product is not a diol, the resulting β-hydroxy ketone or aldehyde is a versatile intermediate that can be readily reduced to a 1,3-diol. To synthesize a 1,4-diol like this compound, a modified aldol strategy or a different precursor is necessary.

A more applicable strategy involves a crossed aldol condensation between two different carbonyl compounds. wikipedia.org For instance, the enolate of pentan-2-one could react with 4-oxopentanal. This would form a complex mixture unless a directed aldol reaction using a pre-formed lithium enolate (e.g., with LDA) is employed.

The resulting aldol addition product, a β-hydroxy ketone, would then require reduction of the ketone and dehydration of the secondary alcohol followed by rehydration, making this a less direct route for this specific target. However, the principles of aldol chemistry are central to building many complex organic molecules. khanacademy.orgyoutube.commasterorganicchemistry.com The reaction typically uses a base like sodium hydroxide (B78521) or a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) for directed reactions. khanacademy.org

If a suitable alkene precursor is available, direct functionalization of the double bond(s) provides an efficient route to diols.

The syn-dihydroxylation of an alkene is a reliable method for producing vicinal diols, where two hydroxyl groups are added to the same face of a double bond. chemistrysteps.comjove.com To synthesize this compound, one would need a precursor like 5-propyl-octa-2,4-diene, which is not a vicinal diol. A more relevant approach would be to start with an unsaturated alcohol and perform dihydroxylation on the double bond.

For example, starting with 5-propyloct-1-en-5-ol, dihydroxylation of the terminal alkene would yield a 1,2,5-triol, not the target diol. A more strategic precursor would be an alkene where the double bond is positioned correctly, such as 5-propyloct-4-en-2-ol. Dihydroxylation of this substrate would install the second hydroxyl group.

The classic reagent for this transformation is osmium tetroxide (OsO₄). libretexts.org Due to its toxicity and expense, it is often used in catalytic amounts along with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org

For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is the premier method. encyclopedia.pubwikipedia.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. mdpi.comalfa-chemistry.com Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide access to either enantiomer of the diol with high enantioselectivity. encyclopedia.puborganic-chemistry.org

| Method | Reagents | Stereochemistry | Key Features |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | Syn addition | Reliable, high-yielding for many substrates. wikipedia.org |

| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | cat. K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆ | Enantioselective syn addition | Access to one enantiomer of the diol in high enantiomeric excess. wikipedia.orgorganic-chemistry.org |

| Sharpless Asymmetric Dihydroxylation (AD-mix-α) | cat. K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆ | Enantioselective syn addition | Access to the opposite enantiomer of the diol. wikipedia.orgorganic-chemistry.org |

This table compares common dihydroxylation methods applicable for olefin functionalization.

Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orgmasterorganicchemistry.com In this reaction, a borane (B79455) reagent (like BH₃·THF) adds across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base (like NaOH). libretexts.orgorgsyn.org

To synthesize a diol using this method, the starting material must contain two double bonds (a diene) or a double bond and a functional group that can be converted to a hydroxyl group. For this compound, a potential precursor could be 5-propyl-octa-1,4-diene. A selective hydroboration-oxidation of the terminal double bond, followed by a separate hydration of the internal double bond (e.g., via oxymercuration-demercuration), could yield the target diol.

The hydroboration step involves the syn-addition of the B-H bond across the alkene. wikipedia.org The subsequent oxidation replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comorgsyn.org This pathway offers excellent control over regiochemistry for terminal alkenes, placing the hydroxyl group on the less substituted carbon. wikipedia.org

Olefin Functionalization Approaches

Reduction of Carbonyl Precursors to Diols

The reduction of dicarbonyl or hydroxy-carbonyl compounds is a fundamental approach to synthesizing diols. The primary challenges lie in achieving control over the reaction's chemistry (chemoselectivity) and the specific site of reaction (regioselectivity), especially when the carbonyl groups are non-equivalent, as they would be in a precursor to this compound.

The synthesis of this compound can be envisioned from the reduction of a precursor like 5-propyl-2,5-octanedione or 5-hydroxy-5-propyloctan-2-one. In unsymmetrical diketones, the different electronic and steric environments of the two carbonyl groups can lead to selectivity issues, potentially resulting in a mixture of products. urfu.ru The successful synthesis hinges on choosing a reducing agent and reaction conditions that can differentiate between the two carbonyl sites.

For instance, in a precursor like 5-propyl-2,5-octanedione, the C2-ketone (a methyl ketone) is sterically less hindered than the C5-ketone (a propyl ketone). This difference can be exploited for regioselective reduction. Milder reducing agents might preferentially attack the more accessible C2 position. Conversely, chelation-controlled reductions can be employed if a nearby functional group can direct the reducing agent to a specific carbonyl. nih.gov The reduction of a β-hydroxy ketone precursor requires a reagent that selectively reduces the ketone without affecting the existing alcohol, a common challenge addressed by specialized hydride reagents.

The table below illustrates potential reduction strategies for a hypothetical diketone precursor, highlighting the importance of reagent choice in controlling the reaction outcome.

| Precursor | Reducing Agent | Potential Outcome | Rationale |

| 5-Propyl-2,5-octanedione | NaBH₄ (at low temp.) | Preferential reduction at C2 | Sodium borohydride (B1222165) is sensitive to steric hindrance, favoring attack at the less hindered methyl ketone. |

| 5-Propyl-2,5-octanedione | L-Selectride® | Preferential reduction at C5 | Bulkier hydride reagents can exhibit different selectivities based on substrate conformation and electronic effects. |

| 5-Hydroxy-5-propyloctan-2-one | LiI/LiAlH₄ | syn-1,3-diol formation | This combination can achieve high diastereoselectivity through a chelation-controlled mechanism, delivering the hydride from a specific face. nih.gov |

| 5-Propyl-2,5-octanedione | Catalytic Hydrogenation (e.g., H₂/Pd) | Full reduction to the diol | This method is powerful but may offer less regioselectivity, often reducing both carbonyls unless conditions are carefully controlled. |

This table is illustrative and based on general principles of chemical reactivity.

Since this compound possesses two chiral centers (at C2 and C5), controlling the stereochemistry during its synthesis is critical. Asymmetric reduction strategies transform prochiral ketones into chiral alcohols with high enantiomeric purity.

One powerful method is asymmetric transfer hydrogenation, which often utilizes chiral ruthenium (II) catalysts. acs.org This technique can convert a diketone precursor into optically active diols. The reaction can proceed stepwise, first reducing one ketone to a hydroxy-ketone, which then undergoes a dynamic kinetic resolution during the second reduction step to yield a single stereoisomer of the diol with high selectivity. acs.org

Another prominent strategy involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. acs.org This approach is highly effective for the enantioselective reduction of ketones. A two-step process could be employed where an organocatalytic reaction first generates a chiral hydroxy-ketone, which is then reduced using a CBS reagent to set the second stereocenter, yielding a specific stereoisomer of the 1,3-diol. acs.org

Biocatalytic reductions using enzymes like dehydrogenases also offer exceptional stereoselectivity, often outperforming purely chemical methods. nih.gov

| Asymmetric Method | Catalyst/Reagent | Precursor Type | Key Advantage |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) Complex | Diketone | High enantioselectivity (up to 99% ee) and control over diastereoselectivity (anti-diol formation). acs.org |

| CBS Reduction | Chiral Oxazaborolidine | Hydroxy-ketone | Predictable stereochemical outcome and high enantiomeric purity (>99% ee). acs.org |

| Chelation-Controlled Reduction | Di-tert-butylboron methanesulfonate (B1217627) and NaBH₄ | β-Hydroxy ketone | High diastereoselectivity for syn-diols via a cyclic intermediate. youtube.com |

| Enzymatic Reduction | Butanediol Dehydrogenase (BDH) | Diketone | R-selective reduction of aliphatic diketones with high precision. nih.gov |

This table presents examples of asymmetric reduction methods applicable to the synthesis of chiral diols.

Modern Catalytic Approaches in this compound Synthesis

Modern catalysis provides powerful tools for constructing complex molecules like this compound, offering improvements in efficiency, selectivity, and sustainability over classical stoichiometric methods.

Transition metals, particularly from the platinum group, are central to many catalytic reductions and C-C bond-forming reactions. mdpi.com For the synthesis of this compound, transition metal-catalyzed hydrogenation or transfer hydrogenation of a diketone or hydroxy-ketone precursor is a primary strategy. Catalysts based on ruthenium, rhodium, and iridium are highly effective for the reduction of carbonyl compounds. acs.org

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an advanced strategy where an alcohol is temporarily oxidized in situ to a carbonyl compound, which then reacts to form a C-C bond before being reduced back to an alcohol by the catalyst. researchgate.net This could potentially be used to construct the carbon skeleton of this compound from simpler alcohol and carbonyl precursors in a single, atom-economical process.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For diol synthesis, this often involves a tandem reaction sequence. A prominent example is the use of proline and its derivatives to catalyze an asymmetric aldol reaction. acs.org

To synthesize a precursor for this compound, an organocatalytic aldol reaction between pentanal and acetone (B3395972) could be envisioned to form a β-hydroxy ketone. This step establishes the first stereocenter with high enantioselectivity. The resulting chiral hydroxy ketone can then be reduced in a subsequent step, often using a stereoselective reducing agent, to form the final diol with defined stereochemistry at both chiral centers. acs.org This combination of organocatalysis and reduction provides a powerful route to enantiomerically pure diols.

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. mdpi.com For synthesizing this compound, oxidoreductases such as alcohol dehydrogenases (ADHs) are particularly relevant. acs.org These enzymes can reduce the carbonyl groups of a diketone precursor with exceptional levels of stereo- and regioselectivity. nih.gov

A whole-cell biotransformation or an isolated enzyme system can be used. For a diketone precursor, an enzyme could selectively reduce one ketone to a hydroxy-ketone intermediate, which could then be reduced by the same or a different enzyme to the final diol. nih.gov This approach is advantageous due to its mild reaction conditions (room temperature and neutral pH), environmental friendliness, and ability to produce optically pure products, which are often difficult to obtain through conventional chemical synthesis. rwth-aachen.de

Stereoselective and Enantioselective Synthesis of this compound Stereoisomers

Creating stereochemically pure versions of this compound, which contains two chiral centers, requires methods that can control the three-dimensional arrangement of atoms. Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective synthesis controls the formation of one diastereomer over others.

Chiral catalysts are fundamental to asymmetric synthesis, creating a chiral environment that favors the formation of one enantiomer of a product over the other. alfachemic.com These catalysts can be broadly categorized into metal-based complexes and organocatalysts.

Chiral Metal Complexes: Transition metals paired with chiral ligands are widely used. For instance, iridium complexes modified with axially chiral phosphine (B1218219) ligands like Cl,MeO-BIPHEP have demonstrated high efficiency and selectivity in the C-C coupling of chiral diols. nih.gov Similarly, copper complexes with chiral ligands, such as those derived from proline, are effective in catalyzing asymmetric domino reactions to produce complex chiral molecules with high enantioselectivity (up to 98% ee). mdpi.com For the synthesis of chiral 1,2-diols, Co-Salen catalysts have been used to catalyze the ring-opening of epoxides, yielding products with high enantiomeric excess (ee). alfachemic.com

Organocatalysts: These are small, metal-free organic molecules that can catalyze asymmetric reactions. Chiral diols themselves, such as BINOL and TADDOL derivatives, can act as powerful organocatalysts. nih.gov They can activate substrates through hydrogen bonding to facilitate reactions like the asymmetric allylboration of ketones, affording tertiary alcohols in high yield and enantioselectivity (up to 99% ee). nih.gov Proline-derived organocatalysts, sometimes used with additives like Cu(OTf)₂, have been developed for asymmetric aldol reactions, which are crucial for building the carbon skeleton of molecules like diols, achieving nearly perfect enantiomeric excess (>99% ee). acs.org

| Catalyst Type | Chiral Ligand/Catalyst Example | Reaction Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Iridium Complex | (S)-Cl,MeO-BIPHEP | Diol C-allylation | High diastereoselectivity |

| Copper Complex | Proline-derived diol | Domino Kinugasa/aryl C-C coupling | 75-98% |

| Organocatalyst | BINOL derivative | Allylboration of ketones | up to 99% |

| Organocatalyst | Proline-derived catalyst + Cu(OTf)₂ | Asymmetric Aldol Reaction | >99% |

Achieving diastereoselective control is crucial when a molecule already possesses a chiral center and a new one is being created. Reaction cascades, where multiple bond-forming events occur in a single operation, rely on precise control to yield the desired diastereomer.

A key strategy involves catalyst-directed diastereoselectivity, where the chirality of the catalyst overrides the influence of any existing stereocenter in the substrate. This has been demonstrated in the iridium-catalyzed C-allylation of unprotected chiral 1,3-diols. nih.gov By choosing either the (S)- or (R)-enantiomer of the catalyst ligand (e.g., Cl,MeO-BIPHEP or SEGPHOS), chemists can selectively produce either of the possible diastereomeric products with exceptional levels of control. nih.gov This redox-triggered C-C coupling bypasses the need for protecting groups and proceeds with high site-selectivity, typically favoring reaction at the primary alcohol of a primary-secondary diol. nih.gov Such a methodology could be adapted to construct the this compound framework by controlling the stereochemistry at C2 relative to a pre-existing stereocenter at C5.

Kinetic resolution (KR) is a method for separating a racemic mixture of enantiomers by taking advantage of the different rates at which they react with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. While effective, a standard KR is limited to a maximum theoretical yield of 50% for the recovered starting material. thieme-connect.com

Non-enzymatic KR of tertiary alcohols, which are structurally similar to the chiral centers in this compound, remains a challenge but has been achieved with high selectivity. nih.gov For example, chiral bisphosphoric acid and silver salt co-catalyst systems have been used for the KR of racemic tertiary allylic alcohols, achieving extremely high selectivity factors. nih.gov

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of KR. In DKR, the slower-reacting enantiomer is continuously racemized (converted back into an equal mixture of both enantiomers) in situ. This allows the faster-reacting enantiomer to be continually converted to the desired product, theoretically enabling a 100% yield of a single enantiomeric product. The DKR of tertiary alcohols is particularly challenging due to steric hindrance and the difficulty of finding compatible racemization and resolution conditions. rsc.org Nevertheless, the first DKR of a racemic tertiary alcohol was accomplished by combining a lipase-catalyzed resolution with an in-situ, bio-compatible oxovanadium catalyst for racemization, yielding the product with >99% ee. rsc.org

| Technique | Catalyst/Enzyme | Substrate Class | Key Outcome |

|---|---|---|---|

| Kinetic Resolution (KR) | Chiral Bisphosphoric Acid / Ag₂CO₃ | Tertiary Allylic Alcohols | High s-factor, enantioenriched alcohol recovered |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex | Epoxides | Enantioenriched epoxide and diol product |

| Dynamic Kinetic Resolution (DKR) | Lipase + Oxovanadium Catalyst | Tertiary Alcohols | >99% ee of product, yield >50% |

Sustainable and Green Chemistry Aspects in Diol Synthesis Research

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. This "green chemistry" approach focuses on reducing waste, using less hazardous substances, and utilizing renewable resources.

A major goal of green chemistry is to replace volatile and often toxic organic solvents with safer alternatives, such as water, or to eliminate the solvent entirely.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Significant progress has been made in adapting organic reactions to aqueous environments. For example, an electrochemical strategy for the dihydroxylation of alkenes to form vicinal diols has been developed that uses only water as the hydroxyl source and KBr as an electrolyte and catalyst. organic-chemistry.org Furthermore, highly effective asymmetric aldol reactions, a key step in building diol precursors, have been designed to work in aqueous systems, such as a brine or a DMSO-H₂O mixture, often with the help of specialized organocatalysts. acs.org

Solvent-Free Reactions: Mechanochemistry, where reactions are induced by mechanical force (e.g., grinding or milling) in the absence of a solvent, represents a highly sustainable approach. Combining eco-friendly bio-sourced catalysts with mechanochemistry for reactions like Michael additions can lead to efficient, rapid, and solvent-free syntheses.

The transition from a petroleum-based chemical industry to one founded on renewable biomass is a cornerstone of sustainable development. nih.gov Biomass, such as carbohydrates, lignin, and vegetable oils, serves as a rich source of carbon for producing valuable chemicals, including diols. nih.govrsc.org

The biotechnological production of C2-C4 diols from renewable resources like glucose and glycerol (B35011) is already well-established for certain isomers like 1,3-propanediol. nih.govresearchgate.net For more complex or non-natural diols, synthetic biology and metabolic engineering are employed to design new biosynthetic pathways in microorganisms. nih.gov

For a larger molecule like this compound, potential bio-based precursors could be derived from:

Fatty Acids: Vegetable oils are a source of long-chain fatty acids, which can be chemically modified to create various functionalized backbones for polymer synthesis. lcpo.fr

Lignocellulose: This is the most abundant form of biomass. It can be broken down into platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. nih.govulaval.ca These furan-based derivatives are versatile building blocks that can be converted into a wide array of chemicals, including diols like 2,5-bis(hydroxymethyl)furan (BHF), which serve as monomers for bio-based polymers. ulaval.caresearchgate.net While a direct pathway from HMF to this compound is not established, the principle of using such platform molecules to construct complex carbon skeletons is a key strategy in green chemistry.

This focus on bio-based feedstocks aims to create CO₂-neutral value chains, reducing the environmental impact and dependence on finite fossil fuels. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Propyl 2,5 Octanediol

Oxidation Reactions and Mechanistic Pathways

The oxidation of diols can lead to a variety of products, including hydroxycarbonyl (B1239141) compounds, diketones, or products of carbon-carbon bond cleavage. rsc.orgias.ac.inresearchgate.net The reaction pathway and final products are highly dependent on the structure of the diol and the choice of oxidant. stanford.edu

The oxidation of 5-Propyl-2,5-octanediol presents a clear case for chemoselectivity. The secondary alcohol at C2 can be oxidized to a ketone, while the tertiary alcohol at C5 is generally resistant to oxidation under mild conditions.

Mild oxidizing agents, such as those based on chromium(VI) (e.g., Collins reagent, PCC) or hypervalent iodine (e.g., Dess-Martin periodinane), are well-suited for the conversion of secondary alcohols to ketones. wikipedia.org Applying such reagents to this compound would selectively oxidize the C2-hydroxyl, yielding 5-hydroxy-5-propyloctan-2-one .

| Reactant | Oxidizing System | Major Product |

|---|---|---|

| This compound | PCC, CH₂Cl₂ | 5-hydroxy-5-propyloctan-2-one |

| This compound | Dess-Martin Periodinane | 5-hydroxy-5-propyloctan-2-one |

| This compound | [Pd(neocuproine)(OAc)]₂[OTf]₂ / O₂ | 5-hydroxy-5-propyloctan-2-one |

Further oxidation to a diketone is not feasible for this compound. The oxidation of the tertiary C5-hydroxyl to a ketone is not possible without breaking a carbon-carbon bond, as there is no hydrogen atom on the C5 carbon to be removed. researchgate.net Therefore, under conditions that preserve the carbon skeleton, the reaction stops at the keto-alcohol stage.

Oxidative cleavage, or glycol cleavage, is a characteristic reaction of vicinal diols (1,2-diols), where the carbon-carbon bond between the two hydroxyl-bearing carbons is broken. wikipedia.org This reaction is typically carried out using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄).

Since this compound is a 1,4-diol (a non-vicinal diol), it does not undergo this type of glycol cleavage. The spatial separation of the two hydroxyl groups prevents the formation of the necessary cyclic intermediate (e.g., a cyclic periodate ester) required for the reaction mechanism.

However, oxidative cleavage of a C-C bond can occur under harsh oxidizing conditions, particularly involving the tertiary alcohol. researchgate.net Strong oxidants like hot, acidic potassium permanganate (B83412) (KMnO₄) or nitric acid can lead to the cleavage of the carbon skeleton. The reaction would likely proceed via dehydration of the tertiary alcohol to an alkene, followed by oxidative cleavage of the double bond, or through a radical mechanism that fragments the molecule. For instance, cleavage of the C4-C5 or C5-C6 bond could occur, leading to a mixture of smaller ketones and carboxylic acids.

While specific kinetic and thermodynamic data for the oxidation of this compound are not available in the published literature, the mechanism can be inferred from studies on other non-vicinal diols. rsc.orgias.ac.in The oxidation of non-vicinal diols by reagents like acid permanganate or pyridinium (B92312) hydrobromide perbromide typically proceeds through a hydride-transfer mechanism, similar to that of monohydric alcohols. rsc.orgias.ac.in

Kinetic studies on various diols have shown that the reaction is often first-order with respect to both the diol and the oxidant. rsc.orgias.ac.in The proposed mechanism for the oxidation of the secondary alcohol in a non-vicinal diol involves the direct transfer of the hydrogen atom from the carbinol carbon to the oxidizing species in the rate-determining step. This contrasts with the mechanism for vicinal diols, which can proceed via a cyclic intermediate leading to glycol fission. rsc.orgias.ac.in

Below is a table summarizing kinetic data for the oxidation of related non-vicinal diols by acid permanganate, which provides insight into the expected reactivity.

| Diol | k₂ (dm³ mol⁻¹ s⁻¹) |

|---|---|

| Propane-1,3-diol | 0.12 |

| Butane-1,3-diol | 0.30 |

| Butane-1,4-diol | 0.25 |

| Pentane-1,5-diol | 0.26 |

The data indicate that the rate of oxidation is sensitive to the structure of the diol. For this compound, one would expect the rate constant for the oxidation of its secondary alcohol to be of a similar order of magnitude, influenced by the steric bulk of the rest of the molecule.

Thermodynamically, the oxidation of a secondary alcohol to a ketone is an exergonic process, making it a favorable reaction. The precise Gibbs free energy change (ΔG) would depend on the specific oxidant and reaction conditions used. Detailed calorimetric or computational studies would be required to determine the exact thermodynamic parameters for the oxidation of this compound.

Reduction Reactions and Reaction Pathways

The direct reduction of alcohols to alkanes is a challenging transformation because the hydroxyl group is a poor leaving group. libretexts.org Consequently, the reduction of this compound to 5-propyloctane typically requires a two-step process.

First, the hydroxyl groups are converted into better leaving groups. A common method involves transforming the diol into a disulfonate ester, such as a tosylate. The diol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. In the second step, the resulting ditosylate is treated with a strong nucleophilic hydride reagent, such as lithium aluminum hydride (LiAlH₄). libretexts.org The hydride ion (H⁻) acts as a nucleophile and displaces the tosylate groups via an Sₙ2 reaction, resulting in the formation of the corresponding alkane.

Alternatively, certain catalytic systems can achieve direct deoxygenation. For instance, systems using chlorodiphenylsilane with a catalytic amount of indium(III) chloride have shown high chemoselectivity for the reduction of secondary and tertiary alcohols. organic-chemistry.org Such a method could potentially reduce this compound directly to 5-propyloctane, favoring the reaction at both the secondary and tertiary centers over other functional groups. organic-chemistry.org

| Reaction Step | Reagents | Intermediate/Product | Mechanism |

| Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 5-Propyl-2,5-octanediyl bis(4-methylbenzenesulfonate) | Nucleophilic substitution at sulfur |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 5-Propyloctane | Sₙ2 displacement of tosylate by hydride |

| Direct Reduction (Alternative) | Chlorodiphenylsilane, Indium(III) chloride (catalytic) | 5-Propyloctane | Catalytic dehydroxylation |

Dehydration and Cyclization Reactions

When subjected to acidic conditions, this compound primarily undergoes dehydration. jove.com This process can lead to the formation of alkenes through elimination or cyclic ethers through intramolecular cyclization. The specific outcome is influenced by the reaction mechanism, which is typically an E1 elimination pathway for both secondary and tertiary alcohols. jove.comstudy.com

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism. jove.com The reaction is initiated by the protonation of one of the hydroxyl groups by the acid catalyst, converting it into a good leaving group (water). study.commasterorganicchemistry.com The departure of a water molecule generates a carbocation intermediate. jove.com Given that tertiary carbocations are more stable than secondary carbocations, the tertiary hydroxyl group at the C5 position is more likely to be eliminated first, forming a tertiary carbocation at C5.

A well-known reaction of diols is the pinacol (B44631) rearrangement, an acid-catalyzed conversion of a 1,2-diol (a vicinal diol) to a carbonyl compound. wikipedia.orgmasterorganicchemistry.comjove.com This reaction involves the formation of a carbocation followed by a 1,2-alkyl or 1,2-hydride shift. organic-chemistry.org However, this compound is a 1,4-diol (specifically, a 2,5-diol), not a 1,2-diol. Therefore, it does not undergo a classic pinacol rearrangement. While carbocation rearrangements are possible if a less stable carbocation can rearrange to a more stable one, the primary dehydration pathway for this substrate leads to other products, such as cyclic ethers or simple elimination products (alkenes).

The general mechanism for dehydration involves the following steps:

Protonation of a hydroxyl group to form an oxonium ion. jove.com

Loss of a water molecule to form a carbocation. jove.com

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) to form a double bond (alkene). jove.com

For diols where the hydroxyl groups are separated by a suitable number of carbon atoms, intramolecular cyclization to form a cyclic ether is a highly favorable and common reaction pathway under acidic conditions. wikipedia.org In the case of this compound, a 1,4-diol, the intramolecular reaction is particularly efficient and leads to the formation of a stable five-membered ring. nih.govunive.it

The mechanism involves the protonation of one hydroxyl group, followed by its departure as water to form a carbocation (as described in the E1 pathway). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the electron-deficient carbocation. A final deprotonation step yields the cyclic ether. The resulting product is a substituted tetrahydrofuran (B95107). Specifically, the cyclization of this compound would yield 2,2-dimethyl-5-propyltetrahydrofuran. This intramolecular cyclodehydration is often the dominant reaction pathway for 1,4- and 1,5-diols. nih.gov

| Starting Material | Conditions | Major Product | Reaction Type |

| This compound | Strong acid (e.g., H₂SO₄), Heat | 2,2-Dimethyl-5-propyltetrahydrofuran | Intramolecular Cyclodehydration |

| This compound | Strong acid (e.g., H₂SO₄), Heat | Mixture of propyl-octenes | Intermolecular Elimination (competing) |

Derivatization Studies for Research Applications (e.g., Esterification, Etherification, Acetal (B89532)/Ketal Formation)

Derivatization of the hydroxyl groups in this compound is a common strategy in organic synthesis, often to install protecting groups or to modify the compound's properties for analytical purposes. wikipedia.orgnih.gov Common derivatization reactions include esterification, etherification, and the formation of acetals or ketals. chemistrysteps.com

Esterification: The diol can be converted to a diester by reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. nih.govorganic-chemistry.org

Etherification: The formation of ethers can be achieved, for example, through the Williamson ether synthesis, where the diol is first deprotonated with a strong base to form a dialkoxide, which then reacts with an alkyl halide.

Acetal/Ketal Formation: Diols, particularly 1,2- and 1,3-diols, are widely used as protecting groups for aldehydes and ketones, forming cyclic acetals and ketals. chemistrysteps.com While this compound is a 1,4-diol and thus not suitable for forming simple five- or six-membered cyclic acetals with a carbonyl compound, its individual hydroxyl groups can still participate in acetal formation reactions.

The scope of derivatization is broad, but limitations arise from the different reactivity of the secondary and tertiary hydroxyl groups. The tertiary alcohol at C5 is sterically hindered, which can significantly slow down or prevent reactions that are sensitive to steric bulk, such as Sₙ2-type reactions or certain esterifications. organic-chemistry.org For example, Fischer esterification with a bulky carboxylic acid may proceed slowly at the tertiary center. Conversely, reactions that proceed through a carbocation intermediate may be favored at the tertiary position due to the stability of the resulting cation.

The presence of both a secondary and a tertiary alcohol allows for regioselective reactions. The secondary hydroxyl group at C2 is less sterically hindered and generally more nucleophilic than the tertiary one at C5. This difference can be exploited to achieve selective monofunctionalization.

For example, in an acylation reaction using one equivalent of a reagent like acetyl chloride or a bulky silyl (B83357) chloride (e.g., TBDMSCl), the reaction is expected to occur preferentially at the C2 hydroxyl group. organic-chemistry.org Catalytic methods, such as those using diarylborinic acids, have been developed for the highly regioselective monoacylation, sulfonylation, and alkylation of diols, often favoring the more accessible hydroxyl group. organic-chemistry.org

If the diol is chiral, stereoselective derivatization can be achieved using chiral reagents or catalysts, which can differentiate between the hydroxyl groups in a stereospecific manner. nih.govacs.org

| Derivatization Reaction | Reagent (1 equivalent) | Expected Major Product | Rationale for Selectivity |

| Acylation (Esterification) | Acetyl chloride | 5-hydroxy-5-propyloctan-2-yl acetate | Less steric hindrance at the secondary C2-OH group. |

| Silylation (Etherification) | tert-Butyldimethylsilyl chloride (TBDMSCl) | 2-((tert-butyldimethylsilyl)oxy)-5-propyloctan-5-ol | The bulky silylating agent reacts preferentially at the sterically more accessible secondary alcohol. |

| Williamson Ether Synthesis | 1. NaH (1 eq.)2. CH₃I | Mixture, with preference for 2-methoxy-5-propyloctan-5-ol | The secondary alkoxide is formed more readily and is a better nucleophile than the sterically hindered tertiary alkoxide. |

Studies on Reaction Kinetics and Catalytic Mechanisms

Currently, specific studies detailing the reaction kinetics and catalytic mechanisms exclusively for this compound are not extensively documented in publicly accessible scientific literature. The reactivity of diols is often influenced by factors such as the nature of the catalyst, solvent, temperature, and the substrate's steric hindrance. For a molecule like this compound, the tertiary hydroxyl group at the C5 position and the secondary hydroxyl group at the C2 position would be expected to exhibit different reaction rates.

Hypothetically, kinetic studies would involve monitoring the concentration of the diol or the formation of products over time under various conditions. Such investigations would be crucial for optimizing reaction conditions for desired transformations, such as esterification, oxidation, or dehydration. The data would likely be presented in tables summarizing rate constants, activation energies, and the order of reaction with respect to different reactants.

| Hypothetical Reaction Parameter | Value | Conditions |

| Rate Constant (k) | [Value] | [Temperature], [Catalyst] |

| Activation Energy (Ea) | [Value] kJ/mol | [Temperature Range] |

| Reaction Order | [Value] | With respect to [Reactant] |

This table represents a hypothetical structure for presenting kinetic data, as specific experimental values for this compound are not available.

Catalytic mechanisms for reactions involving diols typically involve the activation of the hydroxyl groups by a catalyst, which can be an acid, a base, or a metal complex. For instance, in acid-catalyzed dehydration, a proton would likely protonate one of the hydroxyl groups, forming a good leaving group (water) and generating a carbocation intermediate. The stability of this carbocation would dictate the subsequent reaction pathway.

Rearrangement Reactions Involving the Diol Backbone

Rearrangement reactions are a common feature in the chemistry of diols, particularly under acidic conditions. The most well-known of these is the pinacol rearrangement, which involves the 1,2-migration of a group to an adjacent carbocationic center. In the case of this compound, the formation of a carbocation at either the C2 or C5 position could initiate such a rearrangement.

For example, if the tertiary hydroxyl group at C5 is protonated and leaves as water, a tertiary carbocation is formed. A subsequent migration of the propyl group, a portion of the butyl group from C4, or a hydride shift from C4 or C6 could occur. The specific migrating group would be determined by its migratory aptitude and the stability of the resulting carbocation.

Similarly, protonation of the secondary hydroxyl group at C2 and its departure would lead to a secondary carbocation. This could then undergo a hydride shift from C1 or C3, or potentially a more complex rearrangement involving the alkyl backbone. The products of such rearrangements would be ketones or aldehydes.

| Potential Rearrangement Product | Precursor Carbocation | Migrating Group |

| 5-Propyl-5-octan-2-one | C5 Carbocation | Hydride from C4 (hypothetical) |

| 2-Methyl-2-heptyl-propanal | C2 Carbocation | Propyl group (hypothetical) |

This table illustrates potential rearrangement products based on established chemical principles, as specific experimental outcomes for this compound are not documented.

The study of these rearrangement reactions provides valuable insight into the fundamental principles of carbocation chemistry and can be a powerful tool for the synthesis of complex molecular architectures.

Advanced Analytical Methodologies for Mechanistic Elucidation and Process Monitoring in Diol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Intermediates and Products in Reaction Research

High-resolution spectroscopy offers unparalleled insight into the molecular transformations that occur during chemical reactions. These techniques allow researchers to observe the formation and decay of species in real-time, providing critical data for mechanistic and kinetic studies.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur within the NMR tube. researchgate.net It provides real-time, quantitative data on the concentration of reactants, intermediates, and products, offering unique insights into reaction kinetics and mechanisms. acs.org By acquiring a series of NMR spectra over the course of the reaction, a detailed kinetic profile can be constructed. acs.org This method is invaluable for identifying transient intermediates that might otherwise be undetectable through conventional analysis of quenched reaction aliquots.

For the synthesis of a diol like 5-Propyl-2,5-octanediol, for instance from a precursor ketone, in-situ ¹H or ¹³C NMR could track the disappearance of the carbonyl signal and the simultaneous appearance of signals corresponding to the new C-O-H and C-H groups of the diol product. researchgate.net The integration of these signals over time provides a direct measure of the reaction's progress. Modern techniques, including the use of flow NMR, can overcome challenges related to mixing and sample heterogeneity within the NMR tube, ensuring that the kinetic data accurately reflects the bulk reaction conditions. researchgate.net

Table 1: Hypothetical In-Situ NMR Monitoring Data for Diol Synthesis

| Time (minutes) | Reactant A (%) | Intermediate B (%) | Product C (Diol) (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 15 | 75 | 15 | 10 |

| 30 | 50 | 25 | 25 |

| 60 | 20 | 18 | 62 |

| 120 | 5 | 3 | 92 |

| 180 | <1 | <1 | >99 |

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable for the identification and structural characterization of reaction intermediates. mdpi.com HRMS, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap-MS, provides highly accurate mass measurements, allowing for the determination of elemental compositions for unknown compounds in a complex mixture. mdpi.compnnl.gov

During the synthesis of diols, intermediates may be formed that are not the final intended product. These could arise from incomplete reactions, rearrangements, or side reactions. MS analysis of the reaction mixture can detect these species. By isolating a specific ion (a potential intermediate) and subjecting it to collision-induced dissociation (MS/MS), a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint, helping to piece together the structure of the intermediate and, by extension, the reaction pathway. mdpi.com This approach is critical for understanding unexpected outcomes and optimizing reaction conditions to favor the desired diol product.

Table 2: Hypothetical HRMS Data for Intermediates in Diol Synthesis

| Observed m/z | Calculated Formula | Calculated Mass | Mass Error (ppm) | Proposed Structure |

|---|---|---|---|---|

| 171.1743 | C₁₁H₂₃O | 171.1749 | -3.5 | Protonated Ketone Precursor |

| 189.1850 | C₁₁H₂₅O₂ | 189.1855 | -2.6 | Protonated Diol Product |

| 207.1959 | C₁₁H₂₇O₃ | 207.1960 | -0.5 | Protonated Over-oxidation Byproduct |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for monitoring the transformation of functional groups during a chemical reaction. researchgate.net These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. odu.edu By tracking the appearance or disappearance of absorption bands, one can follow the conversion of one functional group to another. mdpi.com

In the synthesis of this compound, IR spectroscopy would be particularly useful for monitoring the disappearance of a strong carbonyl (C=O) stretching band (typically around 1715 cm⁻¹) from a ketone starting material and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) characteristic of the alcohol groups in the diol product. mdpi.com Raman spectroscopy, which is highly sensitive to non-polar bonds, can provide complementary information, especially for C-C bond formations or changes in the carbon skeleton. mdpi.com The development of fiber-optic probes has enabled the use of these techniques for real-time, in-line process monitoring. mdpi.com

Table 3: Key Vibrational Frequencies for Monitoring Diol Formation

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reactant/Product |

|---|---|---|---|

| C=O | Stretch | ~1715 | Reactant (Ketone) |

| O-H | Stretch (Broad) | ~3200-3600 | Product (Diol) |

| C-O | Stretch | ~1050-1150 | Product (Diol) |

| C-H (sp³) | Stretch | ~2850-3000 | Reactant & Product |

Chromatographic Methods for Purity and Isomeric Analysis in Synthetic Studies

Chromatography is the cornerstone of separation science, providing essential methods for assessing the purity of synthetic products and resolving complex mixtures, including different isomers.

For chiral diols, which possess non-superimposable mirror-image forms (enantiomers), determining the enantiomeric excess (ee) is critical, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. heraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. uma.es The structures of the chiral diol and the CSP are crucial for achieving good separation. nih.gov In some cases, derivatization of the diol with a chiral agent can form diastereomers that are more easily separated on a standard, achiral HPLC column. nih.gov The development of new chiral stationary phases continues to expand the capabilities of this technique for a wide range of chiral molecules, including diols. acs.org

Table 4: Hypothetical Chiral HPLC Data for a Racemic Diol Mixture

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-enantiomer | 12.5 | 50 | 0% |

| (S)-enantiomer | 14.8 | 50 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for separating and identifying the components of a volatile or semi-volatile mixture. sigmaaldrich.com In the context of diol synthesis, GC-MS is invaluable for analyzing the final reaction mixture to assess product purity and identify by-products. researchgate.net

In this method, the mixture is vaporized and passed through a long, thin capillary column. Different compounds travel through the column at different rates based on their boiling points and interactions with the column's stationary phase, leading to separation. sigmaaldrich.com As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum that can be used to identify the compound, often by comparison to a spectral library. oiv.int For diols, which have active hydroxyl groups, derivatization may sometimes be employed to improve chromatographic performance and yield sharper peaks. researchgate.net

Table 5: Example GC-MS Analysis of a Crude Diol Reaction Mixture

| Peak No. | Retention Time (min) | Major m/z Fragments | Tentative Identification | Relative Abundance (%) |

|---|---|---|---|---|

| 1 | 4.2 | 43, 58, 72 | Unreacted Ketone | 5 |

| 2 | 6.8 | 43, 59, 115 | This compound | 92 |

| 3 | 7.5 | 45, 73, 101 | By-product A | 2 |

| 4 | 8.1 | 57, 85, 127 | By-product B | 1 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis of Novel Derivatives

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, angles, and connectivity. springernature.comresearchgate.net In the study of novel diol derivatives, such as those structurally related to this compound, this technique is indispensable for establishing the absolute configuration of chiral centers and for conducting detailed conformational analysis in the solid state.

The determination of absolute configuration is a critical challenge, especially for organic compounds containing only light atoms (C, H, O), where the anomalous scattering effects used to make this assignment are weak. researchgate.neted.ac.uk X-ray crystallography directly addresses this by analyzing the diffraction pattern of a single crystal. purechemistry.org The spatial arrangement of atoms within the crystal lattice causes an incident X-ray beam to diffract in a unique pattern of intensities and angles. Analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the precise position of each atom can be resolved. purechemistry.org For chiral molecules, this technique can distinguish between enantiomers, providing an unequivocal assignment of the R/S configuration at each stereocenter. springernature.com This is achieved by carefully analyzing the subtle differences in diffraction intensities known as Bijvoet pairs, which arise from the physical phenomenon of resonant scattering. researchgate.neted.ac.uk

Beyond establishing absolute stereochemistry, X-ray crystallography provides a static snapshot of the molecule's preferred conformation in the solid state. nih.gov This is crucial for understanding how diol derivatives pack in a crystal lattice and the nature of the intermolecular forces that govern their supramolecular architecture. ias.ac.in For diols, hydrogen bonding is a primary directional force, dictating how molecules orient themselves with respect to their neighbors. nih.gov The precise geometry of these hydrogen bonds—including donor-acceptor distances and angles—is readily determined from the crystal structure.

While crystallographic data for this compound itself is not publicly available, the analysis of a novel dimethoxybenzene diol derivative serves as an illustrative example of the data obtained. The crystallographic analysis provides key parameters that define the crystal's structure and the molecule's conformation within it.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₇H₁₉BrO₄ | The elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/n | The specific symmetry group of the crystal, indicating the arrangement of molecules. |

| a (Å) | 14.018(3) | The lengths of the unit cell edges. |

| b (Å) | 5.8890(12) | |

| c (Å) | 19.589(4) | |

| β (°) | 109.52(3) | The angle of the unit cell, characteristic of the monoclinic system. |

| Volume (ų) | 1522.5(5) | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Hydrogen Bonds | C-H···O | The primary type of intermolecular hydrogen bonds stabilizing the crystal packing. nih.gov |

Computational and Theoretical Chemistry of 5 Propyl 2,5 Octanediol

Molecular Modeling and Conformational Analysis

A thorough computational study would be necessary to map the potential energy surface of 5-Propyl-2,5-octanediol. This would involve systematically rotating the flexible dihedral angles of the molecule to identify all possible conformations. By calculating the relative energies of these conformations, a detailed energy landscape could be constructed, highlighting the most stable, low-energy forms of the molecule. This analysis would provide fundamental insights into the compound's preferred three-dimensional structures.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations would be essential to determine the electronic properties of this compound. Specifically, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be of primary interest. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. The locations of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

To further elucidate the reactive sites of this compound, an electrostatic potential (ESP) surface map would be generated through quantum chemical calculations. This surface visualizes the charge distribution across the molecule, with color-coding indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The ESP map would provide a clear, intuitive guide to how the molecule would interact with other chemical species.

Reaction Pathway Modeling and Transition State Characterization

Modeling the potential chemical reactions of this compound would involve identifying the transition states for various transformations, such as dehydration or oxidation. Computational methods can be employed to locate the geometry of these high-energy transition states and calculate the activation energy required to reach them. This information is vital for predicting reaction mechanisms and kinetics, providing a theoretical foundation for understanding the compound's chemical behavior.

Elucidation of Mechanism for Selective Oxidation and Reduction

Computational studies are instrumental in elucidating the complex mechanisms of selective oxidation and reduction of diols such as this compound, which contains both a secondary and a tertiary alcohol. The selective oxidation of one hydroxyl group over the other is a significant challenge in synthetic chemistry.

Theoretical models suggest that the selectivity of an oxidizing agent is governed by a combination of steric and electronic factors. The tertiary hydroxyl group at the C5 position is sterically more hindered than the secondary hydroxyl group at the C2 position. Computational modeling can quantify these steric effects by calculating the approach vectors and transition state energies for the oxidant attacking each hydroxyl group.

For instance, density functional theory (DFT) calculations can be employed to model the reaction pathway for oxidation with a common oxidant like pyridinium (B92312) chlorochromate (PCC). The calculations would typically involve locating the pre-reaction complex, the transition state, and the product for the oxidation of both the secondary and tertiary alcohols. The activation energy for each pathway determines the kinetic favorability of the reaction. It is generally observed that the oxidation of secondary alcohols to ketones is kinetically favored over the oxidation of tertiary alcohols, which often requires C-C bond cleavage. researchgate.netresearchgate.net

Table 1: Calculated Activation Energies for the Oxidation of this compound with a Model Oxidant

| Hydroxyl Group | Position | Calculated Activation Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| Secondary | C2 | 15.8 | 5-Propyl-5-hydroxyoctan-2-one |

Note: The data in this table is illustrative and based on general principles of alcohol oxidation. Specific values would require dedicated computational studies on this compound.

Similarly, the selective reduction of a dicarbonyl precursor to this compound can be investigated. The mechanism of reduction using reagents like sodium borohydride (B1222165) can be modeled to understand the facial selectivity and stereochemical outcome of the reaction.

Theoretical Basis for Dehydration and Rearrangement Reactions

The acid-catalyzed dehydration of this compound is a complex process that can lead to a variety of products, including alkenes and rearranged carbocations. Computational chemistry provides a powerful tool to explore the potential energy surface of these reactions and predict the major products. libretexts.orgstudy.com

The mechanism for the dehydration of the tertiary alcohol at the C5 position is expected to proceed through an E1 mechanism. libretexts.orgyoutube.com This involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation can then undergo deprotonation from an adjacent carbon to form an alkene or undergo rearrangement to a more stable carbocation, if possible. The secondary alcohol at the C2 position could dehydrate via an E1 or E2 mechanism depending on the reaction conditions. libretexts.org

Theoretical calculations can determine the relative energies of the various carbocation intermediates and the activation barriers for their formation and subsequent reactions. For example, the stability of the initially formed tertiary carbocation at C5 can be compared to the energies of carbocations formed after hydride or alkyl shifts.

Table 2: Calculated Relative Energies of Carbocation Intermediates in the Dehydration of this compound

| Carbocation Intermediate | Relative Energy (kcal/mol) | Plausible Subsequent Reaction |

|---|---|---|

| Initial Tertiary Carbocation at C5 | 0.0 | Deprotonation to form various octenes |

Note: The data in this table is hypothetical and serves to illustrate the application of computational chemistry in predicting reaction outcomes.

Spectroscopic Property Prediction and Correlation with Experimental Data (Theoretical Interpretations)

Computational quantum chemistry methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, including NMR and IR spectra. researchgate.netnih.gov For this compound, theoretical calculations can provide valuable insights into the interpretation of its experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts. nih.gov By calculating the 1H and 13C NMR chemical shifts for different possible conformations of this compound, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental spectrum to aid in the assignment of peaks and to gain information about the predominant conformation in solution. ruc.dk

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical infrared (IR) spectrum. The calculated frequencies for the O-H and C-O stretching modes, for instance, can be correlated with the experimental IR bands to confirm the presence of the hydroxyl groups and to study the extent of intra- and intermolecular hydrogen bonding.

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Plausible Conformer of this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| C1 | 23.6 | 24.1 |

| C2 | 68.2 | 67.5 |

| C3 | 42.1 | 41.8 |

| C4 | 29.9 | 30.5 |

| C5 | 73.4 | 72.9 |

| C6 | 36.5 | 37.0 |

| C7 | 17.2 | 17.9 |

| C8 | 14.5 | 15.1 |

| Propyl-C1' | 46.3 | 45.8 |

| Propyl-C2' | 16.8 | 17.3 |

Note: The experimental data is hypothetical. The calculated values are representative of what would be expected from DFT calculations.

Applications of 5 Propyl 2,5 Octanediol As a Chemical Building Block in Academic Research

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis Development

Chiral diols are valuable precursors for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. acs.orgnih.gov The presence of two stereogenic centers in 5-Propyl-2,5-octanediol makes it a candidate for such applications, where its specific stereochemistry could influence the enantioselectivity of a catalytic reaction.

The design of effective chiral ligands from diols often involves modifying the hydroxyl groups to create bidentate or polydentate ligands that can coordinate with a metal center. sfu.cagoogle.com For a diol like this compound, several strategies could be envisioned for its incorporation into a chiral ligand framework. These strategies often aim to create a well-defined chiral environment around the metal catalyst. nih.gov

Potential Ligand Synthesis Strategies:

| Ligand Type | Synthetic Approach | Potential Metal Compatibility |

| Diphosphine Ligands | Conversion of hydroxyl groups to leaving groups, followed by nucleophilic substitution with diarylphosphines. | Rhodium, Ruthenium, Palladium, Iridium |

| Bis(oxazoline) (BOX) Ligands | Reaction with amino alcohols to form the characteristic oxazoline (B21484) rings. | Copper, Zinc, Scandium |

| Salen-type Ligands | Condensation with salicylaldehyde (B1680747) derivatives and a diamine. | Cobalt, Manganese, Chromium |

| Phosphoramidite Ligands | Reaction of the diol with phosphorus trichloride (B1173362) followed by an amine. | Rhodium, Iridium, Copper |

The propyl and pentyl groups on the carbon backbone of this compound would provide steric bulk, which is a crucial factor in influencing the stereochemical outcome of a catalyzed reaction. The flexibility of these alkyl chains could also allow for conformational adjustments within the catalyst-substrate complex.

Understanding the interactions between a chiral catalyst and its substrate is fundamental to designing more efficient and selective catalysts. For catalysts derived from diols, mechanistic studies often focus on elucidating the structure of the active catalytic species and the transition state of the reaction. nih.gov

Common Mechanistic Investigation Techniques:

NMR Spectroscopy: To determine the structure of the catalyst and catalyst-substrate intermediates in solution.

X-ray Crystallography: To obtain precise structural information of the solid-state catalyst or its precursors.

Computational Modeling (DFT): To calculate the energies of different reaction pathways and transition states, providing insights into the origin of enantioselectivity. chemrxiv.org

Kinetic Studies: To understand the reaction rates and the influence of reactant concentrations on the catalytic cycle.

In the case of a catalyst derived from this compound, mechanistic studies would aim to understand how the specific arrangement of the propyl and pentyl groups creates a chiral pocket that preferentially binds one enantiomer of the substrate or directs the approach of a reagent from a specific face.

Utilization in Fundamental Supramolecular Chemistry Studies (e.g., Self-Assembly)

Long-chain diols and other amphiphilic molecules have the ability to self-assemble into a variety of ordered supramolecular structures in solution or at interfaces. nih.govnsf.gov The structure of this compound, with its two polar hydroxyl head groups and a nonpolar hydrocarbon body, suggests it could participate in such self-assembly processes.

The balance between the hydrophilic hydroxyl groups and the hydrophobic alkyl chains (hydrophilic-lipophilic balance, HLB) would be a key determinant of its self-assembly behavior. The length and branching of the alkyl chains can influence the packing of the molecules and the resulting morphology of the aggregates.

Potential Supramolecular Assemblies:

| Assembly Type | Driving Forces | Potential Characterization Methods |

| Micelles | Hydrophobic interactions driving the alkyl chains to the core, with hydroxyl groups at the exterior. | Dynamic Light Scattering (DLS), Small-Angle Neutron Scattering (SANS) |

| Vesicles/Liposomes | Bilayer formation in aqueous solution. | Transmission Electron Microscopy (TEM), Cryo-TEM |

| Langmuir Films | Monolayer formation at the air-water interface. | Langmuir-Blodgett Trough, Brewster Angle Microscopy (BAM) |

| Organogels | Formation of a 3D network in an organic solvent through hydrogen bonding and van der Waals interactions. | Rheology, Scanning Electron Microscopy (SEM) |

Research into the self-assembly of long-chain diols is relevant to understanding fundamental intermolecular interactions and has potential applications in areas such as materials science and drug delivery. nih.govresearchgate.net Studies on analogous long-chain diols in marine sediments are also used to develop paleo-environmental proxies. frontiersin.orgawi.de While no specific studies on the self-assembly of this compound were identified, its molecular structure makes it a candidate for exploring these phenomena.

Future Directions and Emerging Research Challenges for 5 Propyl 2,5 Octanediol

Development of Highly Efficient and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of complex molecules like 5-Propyl-2,5-octanediol is the development of routes that are both high-yielding and atom-economical. Atom economy, a principle of green chemistry, seeks to maximize the incorporation of atoms from reactants into the final product. primescholars.comjk-sci.com

Traditional methods for synthesizing tertiary alcohols, such as the Grignard reaction with esters, often lack ideal atom economy and can be limited in scope. For instance, a standard Grignard addition to an ester results in a tertiary alcohol with at least two identical alkyl groups, making the direct synthesis of a specific structure like this compound (with methyl, propyl, and hexyl-derivative groups on the tertiary carbinol center) challenging. stackexchange.comlibretexts.orgmasterorganicchemistry.comucalgary.ca

Future research will likely focus on catalytic and stereoselective methods that overcome these limitations. Strategies such as asymmetric dihydroxylation of specifically substituted alkenes or novel catalytic additions to ketones could provide more direct and efficient pathways. organic-chemistry.orgnih.gov The development of catalysts that enable the direct, controlled addition of different nucleophiles to a carbonyl precursor would represent a significant advancement.

Table 1: Comparison of Synthetic Approaches for Diol Synthesis

| Synthetic Method | General Description | Atom Economy | Key Challenges for this compound |

|---|---|---|---|

| Grignard Reaction with Ester | Two equivalents of a Grignard reagent react with an ester to form a tertiary alcohol. masterorganicchemistry.com | Low to Moderate | Requires multiple steps for an asymmetric product; generates stoichiometric byproducts. |

| Asymmetric Dihydroxylation | An alkene is converted to a vicinal diol using a chiral catalyst (e.g., osmium-based). organic-chemistry.orgwikipedia.org | High | Requires synthesis of a specific alkene precursor; may not directly yield the 1,4-diol structure. |

| Aldol (B89426) Condensation/Reduction | Condensation of a ketone and an aldehyde followed by reduction can produce 1,3-diols. wikipedia.org | Moderate | Not directly applicable for the 1,4-diol substitution pattern of this compound. |

| Catalytic Hydrogenation | Transition metal-catalyzed hydrogenation can create two stereocenters in one step. nih.gov | Very High | Requires a suitable unsaturated precursor and a highly selective catalyst. |

Exploration of Novel Reactivity and Transformation Pathways

The bifunctional nature of this compound, possessing both a secondary and a more sterically hindered tertiary alcohol, opens avenues for exploring selective chemical transformations. A key research challenge is to devise methods that can differentiate between these two hydroxyl groups.

Selective protection, oxidation, or conversion to a leaving group at the less hindered secondary alcohol position would allow for stepwise functionalization of the molecule. Such transformations would enable the use of this compound as a versatile building block for the synthesis of more complex natural products or pharmaceutical intermediates.

Furthermore, the 1,4-diol motif could be exploited in rearrangement reactions. While the pinacol (B44631) rearrangement is a well-known reaction for 1,2-diols, chemistrysteps.com investigating acid-catalyzed rearrangements of 1,4-diols like this compound could lead to the formation of functionalized cyclic ethers, such as substituted tetrahydrofurans. Another potential pathway involves the anionic semipinacol rearrangement, which has been used on mesylate derivatives of diols to generate novel molecular skeletons. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The optimization of reaction conditions for the synthesis and transformation of this compound can be accelerated through the use of modern automation technologies. Flow chemistry, in which reactions are conducted in continuous streams within small-diameter tubes, offers superior control over parameters like temperature, pressure, and reaction time compared to traditional batch chemistry. digitellinc.com This enhanced control can lead to higher yields, improved safety, and easier scalability.

Integrating flow reactors with automated synthesis platforms allows for high-throughput screening of catalysts, solvents, and other reaction variables. sigmaaldrich.com Such a setup, especially when combined with real-time analysis and machine learning algorithms, can rapidly identify optimal conditions for a desired transformation, significantly reducing the time required for process development. digitellinc.com This approach would be particularly valuable for developing selective reactions that differentiate between the two hydroxyl groups of the target diol.

Advanced Machine Learning and AI Applications in Diol Synthesis and Reactivity Prediction

For this compound, ML models could be employed to:

Predict Synthetic Viability: An AI model could assess the likelihood of success for various proposed synthetic routes, saving significant time and resources by avoiding unpromising experimental pathways. researchgate.netaiche.org

Optimize Reaction Conditions: By training on data from similar reactions, algorithms can predict the optimal temperature, catalyst, and solvent to maximize the yield of a desired product. chemcopilot.comprinceton.edu

Forecast Reactivity: AI can predict which of the two hydroxyl groups in this compound would be more reactive under a given set of conditions, guiding the design of selective transformations. researchgate.net

Aid in Retrosynthesis: Retrosynthetic AI tools can propose novel synthetic pathways to a target molecule, potentially uncovering more efficient routes than those conceived by traditional analysis. cas.org

Table 2: Applications of Machine Learning in Chemical Synthesis

| ML Model Type | Application | Relevance to this compound |

|---|---|---|

| Random Forest | Predicts reaction yields based on molecular descriptors. princeton.edu | Could be used to optimize the yield of a specific synthetic step. |

| Graph Neural Networks (GNNs) | Learns directly from the graph structure of molecules to predict properties and reactivity. nd.eduresearchgate.net | Ideal for predicting the site-selectivity of reactions involving the diol's two different -OH groups. |

Unveiling Unexplored Stereochemical Outcomes and Their Academic Utility

This compound possesses two stereocenters at the C2 and C5 positions, meaning it can exist as four distinct stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). A significant research challenge is the development of stereodivergent synthetic methods that can selectively produce each of these isomers in high purity. acs.org

Access to all four stereoisomers is of high academic and practical utility. It allows for a thorough investigation of structure-activity relationships in biological systems, where the specific three-dimensional arrangement of functional groups is often critical for function. nih.gov For example, if this compound were to be used as a chiral ligand in asymmetric catalysis, the different stereoisomers could lead to vastly different levels of enantioselectivity in the catalyzed reaction. nih.gov

Future research in this area will focus on developing catalytic systems that can precisely control the absolute and relative stereochemistry during the formation of the two alcohol centers. Understanding how the stereochemistry of reactants and catalysts influences the stereochemical outcome of reactions is a fundamental goal in organic chemistry. nih.gov

Table 3: Stereoisomers of this compound

| Stereoisomer | C2 Configuration | C5 Configuration | Relationship |

|---|---|---|---|

| Isomer 1 | R | R | Enantiomer of Isomer 2 |

| Isomer 2 | S | S | Enantiomer of Isomer 1 |

| Isomer 3 | R | S | Enantiomer of Isomer 4 |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-propyl-2,5-octanediol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves acid-catalyzed cyclization or condensation reactions. For example, concentrated sulfuric acid (H₂SO₄) is often used as a catalyst in analogous diol syntheses, with purification via short-path column chromatography (silica gel/CHCl₃) and recrystallization from methanol to isolate high-purity products . Reaction parameters such as temperature (room temperature vs. reflux) and solvent choice (e.g., ethanol, chloroform) significantly influence yield. Researchers should validate reproducibility by adhering to strict stoichiometric ratios and documenting solvent purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?